

PPA-904: An In-depth Technical Guide for Drug Development Professionals

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COMPOUND DESIGNATION: **PPA-904** CHEMICAL NAME: 3,7-Bis(N,N-dibutylamino) phenothiazinium bromide CAS NUMBER: 30189-85-6

This technical guide provides a comprehensive overview of the phenothiazinium compound **PPA-904**, a photosensitizer with demonstrated efficacy in the photodynamic therapy (PDT) of cutaneous leishmaniasis. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its chemical properties, proposed synthesis, mechanism of action, and preclinical data.

Chemical and Physical Properties

PPA-904 is a cationic phenothiazine dye. Its structure, characterized by two dibutylamino groups at the 3 and 7 positions, contributes to its lipophilicity, which is believed to enhance its penetration into biological membranes and cellular uptake.

Property	Value	Reference
Molecular Formula	C28H42BrN3S	[1][2]
Molecular Weight	532.62 g/mol	[1][2]
Appearance	Brown to Solid	
Solubility	Soluble in DMSO	[1]
Storage Temperature	-20°C	

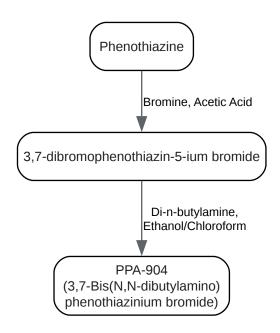


Proposed Synthesis

While the specific synthesis route for **PPA-904** is not publicly detailed, a plausible pathway can be inferred from established methods for preparing 3,7-bis(dialkylamino)phenothiazin-5-ium salts. A common approach involves the bromination of phenothiazine followed by nucleophilic substitution with the desired dialkylamine.

Experimental Protocol: Proposed Synthesis of PPA-904

- Bromination of Phenothiazine: Phenothiazine is dissolved in a suitable solvent, such as acetic acid. An excess of bromine is added dropwise to the solution, leading to the formation of 3,7-dibromophenothiazin-5-ium bromide. The reaction is typically stirred at room temperature for several hours.
- Nucleophilic Substitution: The resulting 3,7-dibromophenothiazin-5-ium bromide intermediate
 is then reacted with an excess of di-n-butylamine. This reaction is generally carried out in a
 solvent like ethanol or chloroform. The nucleophilic attack of the di-n-butylamine on the
 brominated positions of the phenothiazine core results in the formation of 3,7-Bis(N,Ndibutylamino) phenothiazinium bromide (PPA-904).
- Purification: The final product can be purified using standard techniques such as recrystallization or column chromatography to achieve the desired purity for biological studies.





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Caption: Proposed synthetic pathway for PPA-904.

Mechanism of Action in Photodynamic Therapy

PPA-904 functions as a photosensitizer in photodynamic therapy. The general mechanism of PDT involves the administration of a photosensitizer, which is preferentially taken up by target cells or tissues. Subsequent activation by light of a specific wavelength in the presence of oxygen generates reactive oxygen species (ROS), such as singlet oxygen, which are highly cytotoxic and lead to localized cell death.

In the context of cutaneous leishmaniasis, **PPA-904**-mediated PDT has a dual effect: direct cytotoxicity to the Leishmania parasites and an immunomodulatory response in the host.

Direct Parasiticidal Effect

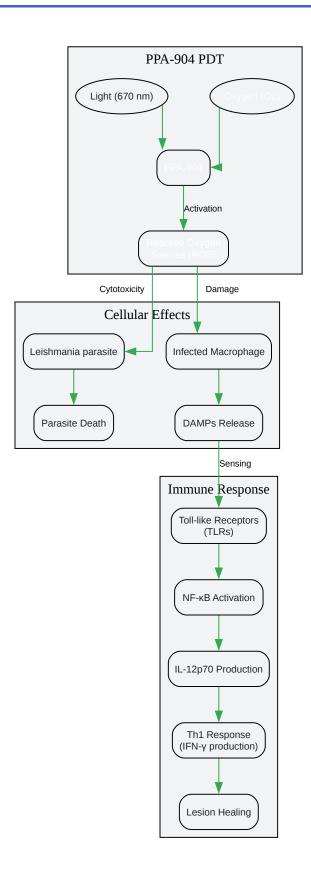
Upon irradiation, **PPA-904**, localized within the Leishmania parasites and infected macrophages, generates ROS that cause damage to cellular components, leading to parasite death.

Immunomodulatory Effect

A key finding from preclinical studies is the ability of **PPA-904**-PDT to induce a Th1-type immune response, which is crucial for controlling Leishmania infection. This is highlighted by the dose-dependent increase in the production of Interleukin-12 (IL-12p70) by host immune cells. Leishmania parasites are known to suppress IL-12 production in macrophages to evade the host immune response. **PPA-904**-PDT appears to counteract this suppression, promoting a more effective anti-leishmanial immune attack.

The proposed signaling pathway for this immunomodulatory effect involves the activation of innate immune cells, likely macrophages, through pattern recognition receptors that sense the damage-associated molecular patterns (DAMPs) released from PDT-damaged cells. This can lead to the activation of transcription factors like NF-κB, which in turn drive the expression of pro-inflammatory cytokines, including IL-12.





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Caption: Proposed mechanism of PPA-904 PDT in cutaneous leishmaniasis.



Preclinical Efficacy

The primary publicly available data on **PPA-904** comes from a study evaluating its efficacy in a murine model of cutaneous leishmaniasis caused by Leishmania major.

In Vitro Cytotoxicity

PPA-904 demonstrated cytotoxic photoactivity against L. major promastigotes in a dose-dependent manner.

Organism	Assay	Endpoint	PPA-904 Concentrati on	Light Dose	Result
L. major (V1) promastigote s	MTT Assay	Cell Viability	Various	10 J/cm² (670 ± 15 nm)	Dose- dependent decrease in viability
J774 Macrophages	MTT Assay	Cell Viability	Various	10 J/cm² (670 ± 15 nm)	More susceptible to photodynami c effects than L. major

In Vivo Efficacy in a Murine Model

The study utilized a mouse ear model of cutaneous leishmaniasis. **PPA-904** was administered topically as a cream.



Animal Model	Parasite	PPA-904 Formulation	Light Source	Light Dose	Key Findings
BALB/c mice	L. major	500 μM cream	Non-coherent light source (670 ± 15 nm)	50 J/cm²	Significant reduction in parasite load; Promotion of a more rapid healing process; Dosedependent increase in IL-12p70 production.

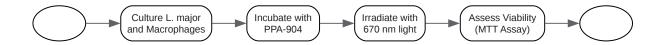
Experimental Protocols

The following are generalized protocols based on the available literature for the evaluation of photosensitizers like **PPA-904** in the context of cutaneous leishmaniasis.

In Vitro Phototoxicity Assay

- Cell Culture:Leishmania major promastigotes are cultured in a suitable medium (e.g., M199) supplemented with fetal bovine serum. Macrophage cell lines (e.g., J774) are also maintained in appropriate culture conditions.
- Incubation with PPA-904: Cells are seeded in microplates and incubated with varying concentrations of PPA-904 for a defined period (e.g., 2 hours) in the dark.
- Irradiation: The cells are then exposed to a light source with a wavelength corresponding to
 the absorption maximum of PPA-904 (approx. 670 nm) at a specific light dose (e.g., 10
 J/cm²). Control groups include cells with no treatment, cells with PPA-904 only (dark toxicity),
 and cells with light only.
- Viability Assessment: Cell viability is assessed at a set time point post-irradiation (e.g., 18 hours) using a standard method like the MTT assay, which measures metabolic activity.





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Caption: Workflow for in vitro phototoxicity assessment.

In Vivo Murine Model of Cutaneous Leishmaniasis

- Animal Model: Female BALB/c mice are typically used as they are susceptible to L. major infection.
- Infection: Mice are infected with L. major promastigotes (e.g., 10⁶ parasites) in a small volume of saline, typically injected into the ear pinna or footpad.
- Treatment: Once lesions develop, a cream formulation of **PPA-904** is applied topically to the lesion. After a defined incubation period in the dark (e.g., 30 minutes), the lesion is irradiated with a light source at the appropriate wavelength and dose.
- Assessment of Efficacy: Treatment efficacy is evaluated by monitoring lesion size over time and by quantifying the parasite load in the lesion at the end of the experiment.
- Parasite Quantification: Parasite load can be determined by quantitative PCR (qPCR) targeting parasite-specific DNA (e.g., kDNA) from tissue homogenates or by limiting dilution assay.
- Immunological Analysis: To assess the immune response, splenocytes or cells from draining lymph nodes can be isolated and restimulated in vitro with Leishmania antigen. The production of cytokines like IL-12 and IFN-y is then measured by ELISA or flow cytometry.

Conclusion

PPA-904 is a promising phenothiazinium-based photosensitizer for the photodynamic therapy of cutaneous leishmaniasis. Its dual mechanism of direct parasiticidal activity and induction of a host-protective Th1 immune response makes it a compelling candidate for further development. Future research should focus on optimizing the formulation and delivery of **PPA-904**, conducting detailed pharmacokinetic and toxicology studies, and ultimately, evaluating its



safety and efficacy in clinical trials. The information provided in this guide serves as a foundational resource for researchers and drug development professionals interested in advancing **PPA-904** as a novel anti-leishmanial therapy.

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